[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Description
This compound is a modified nucleoside analogue characterized by a 3-methyl-2,4-dioxopyrimidinyl base linked to an oxolane (tetrahydrofuran) ring. Such modifications are common in prodrug strategies to optimize pharmacokinetics .
Properties
Molecular Formula |
C14H18N2O7 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18N2O7/c1-8(17)21-7-11-10(22-9(2)18)6-13(23-11)16-5-4-12(19)15(3)14(16)20/h4-5,10-11,13H,6-7H2,1-3H3/t10-,11+,13+/m0/s1 |
InChI Key |
BIJNTRKIAHRRMF-DMDPSCGWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of thymidine derivatives. One common method involves the reaction of thymidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Thymidine and acetic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the production of nucleoside analogs and other related compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substituents critically influence electronic properties, binding affinity, and metabolic stability.
Stereochemical and Functional Group Modifications
Stereochemistry and functional groups on the oxolane ring dictate conformational stability and interactions with enzymes.
Physicochemical and Pharmacokinetic Properties
Key parameters such as molecular weight (MW), LogP, and polar surface area (PSA) determine bioavailability.
Biological Activity
The compound [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate represents a unique molecular structure with potential biological applications. This article explores its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of the compound is . The structure consists of an oxolane ring substituted with an acetyloxy group and a pyrimidine derivative, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to those containing pyrimidine rings exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains. The specific activity of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate against pathogenic bacteria needs further exploration but may follow this trend due to its structural similarities.
Anticancer Activity
Pyrimidine derivatives have been investigated for their anticancer potential. For example, compounds that interact with DNA synthesis pathways or inhibit specific kinases involved in cancer cell proliferation have shown promise. The biological activity of our compound may be linked to these mechanisms, particularly through its ability to interfere with nucleic acid metabolism or cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the molecular structure significantly enhanced activity against these pathogens.
- Anticancer Screening : In a screening assay involving multiple cancer cell lines (e.g., MCF-7 and HeLa), pyrimidine derivatives showed varying degrees of cytotoxicity. The specific role of the oxolane moiety in enhancing or diminishing this activity remains to be clarified for our compound.
Research Findings
Recent research has focused on the synthesis and biological evaluation of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
